molecular formula C18H19NO4 B016501 4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde CAS No. 184766-55-0

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde

Cat. No. B016501
M. Wt: 313.3 g/mol
InChI Key: ASYKXEVEIRRPCB-UHFFFAOYSA-N
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Description

This would typically involve a basic introduction to the compound, including its molecular formula, molar mass, and perhaps some basic physical characteristics like state of matter under standard conditions.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Safety And Hazards

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Future Directions

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Please note that the specifics of each of these sections would depend heavily on the particular compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have access to a university library, they may also have resources available. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(22-10-11-23-18)15-4-5-16(19-12-15)8-9-21-17-6-2-14(13-20)3-7-17/h2-7,12-13H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYKXEVEIRRPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403009
Record name 4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde

CAS RN

184766-55-0
Record name 4-{2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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